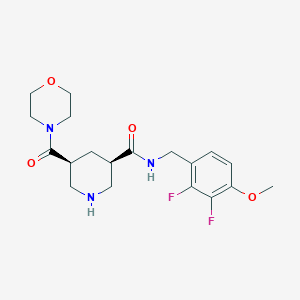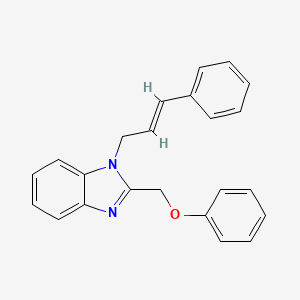![molecular formula C19H11ClO2 B5591340 3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)
3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C19H11ClO2 and its molecular weight is 306.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.0447573 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Tautomerism
Research on compounds similar to 3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one, specifically Schiff bases, has shown that intramolecular hydrogen bonding and tautomerism play significant roles in their chemical behavior. One study examined the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealing tautomeric equilibrium in various solvents due to intramolecular hydrogen bonding, which is crucial for understanding the properties and reactivity of such compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Hydrodehalogenation and Reductive Radical Cyclization Reactions
Another study focused on the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to the production of reduced products in high yields. Specifically, the reaction involving 1-allyloxy-2-bromobenzene with a monoanion of reduced ethyl benzoate 5H furnished a cyclized reduced product in 97% yield. This process is indicative of the potential for generating complex organic structures from simpler precursors through radical cyclization reactions (Vaillard, Postigo, & Rossi, 2004).
Synthesis of Complex Organic Structures
Further research demonstrates the synthesis of complex organic molecules, such as substituted 1,7-dioxabicyclo[3.3.0]octanes, providing access to the perhydrofurofuran core of aflatoxins and analogues. This illustrates the applicability of chemical synthesis techniques in crafting intricate molecular structures for various research and development purposes (Alonso, Lorenzo, & Yus, 1997).
Benzofuran and Naphthalene Derivatives
The synthesis of benzofuran and naphthalene derivatives, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid, represents another application area. These compounds are synthesized through one-pot reactions, demonstrating the versatility of organic synthesis in creating a wide range of chemical entities for research and pharmaceutical applications (Gao, Liu, Jiang, & Li, 2011).
Atmospheric Chemistry
Finally, studies on the reactions of chlorine atoms with aromatic hydrocarbons, including naphthalene derivatives, highlight the importance of understanding chemical interactions in the atmosphere. These reactions are significant for assessing the fate of pollutants and for modeling atmospheric chemistry (Wang, Arey, & Atkinson, 2005).
Propiedades
IUPAC Name |
(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO2/c20-18-13(10-9-12-5-1-2-6-14(12)18)11-17-15-7-3-4-8-16(15)19(21)22-17/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPUIAYTPXVQB-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C=C3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)/C=C\3/C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-4-phenyl-9-(3-pyridinylmethyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5591271.png)
![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5591292.png)
![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
